

# Spectroscopic and Synthetic Profile of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(1-(  
Hydroxymethyl)cyclopropyl)phenyl  
boronic acid

Cat. No.: B580984

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing key data for the characterization and synthesis of this versatile building block.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BO <sub>3</sub>	Sigma-Aldrich
Molecular Weight	192.02 g/mol	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
InChI	1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2	Sigma-Aldrich
InChI Key	RSZPBFYCGLSBAF-UHFFFAOYSA-N	Sigma-Aldrich
SMILES	OCC1(CC1)c2ccc(cc2)B(O)O	Sigma-Aldrich

## Spectroscopic Data

While experimental spectra for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** are not readily available in the public domain, predicted data and spectra of closely related analogs provide valuable insights for its characterization.

## Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values.[\[1\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	193.10306
[M+Na] <sup>+</sup>	215.08500
[M-H] <sup>-</sup>	191.08850
[M+NH <sub>4</sub> ] <sup>+</sup>	210.12960
[M+K] <sup>+</sup>	231.05894
[M+H-H <sub>2</sub> O] <sup>+</sup>	175.09304

## Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental  $^1\text{H}$  or  $^{13}\text{C}$  NMR spectra for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** have been identified in publicly accessible databases. For illustrative purposes, the known NMR data for the closely related compound, 4-(hydroxymethyl)phenylboronic acid, is presented below. Researchers can expect similar aromatic proton and carbon signals, with additional characteristic peaks for the hydroxymethylcyclopropyl group.

$^1\text{H}$  NMR of 4-(hydroxymethyl)phenylboronic acid:

- Aromatic protons typically appear in the range of 7.2-7.9 ppm.
- The benzylic protons of the hydroxymethyl group (-CH<sub>2</sub>OH) are expected around 4.6 ppm.
- The hydroxyl proton signal is variable and may be broad.

$^{13}\text{C}$  NMR of 4-(hydroxymethyl)phenylboronic acid:

- Aromatic carbons will resonate between 125-145 ppm.
- The benzylic carbon will appear around 65 ppm.

For the target molecule, **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**, one would anticipate:

- Aromatic protons as two doublets in the 7.2-7.8 ppm region.
- A singlet for the methylene protons (-CH<sub>2</sub>OH) around 3.5-4.0 ppm.
- Two sets of signals for the diastereotopic cyclopropyl methylene protons (-CH<sub>2</sub>-CH<sub>2</sub>-) as multiplets in the 0.8-1.5 ppm range.
- A quaternary carbon for the cyclopropyl carbon attached to the phenyl ring and the hydroxymethyl group.

## Infrared (IR) Spectroscopy

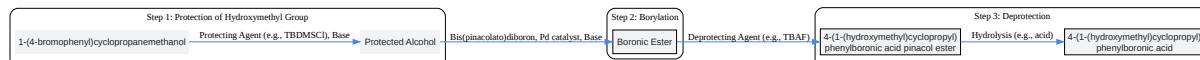
An experimental IR spectrum for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** is not publicly available. However, characteristic vibrational frequencies for key functional groups can be predicted based on data from analogous compounds.[\[2\]](#)[\[3\]](#)

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
O-H stretch (alcohol & boronic acid)	3600-3200 (broad)
C-H stretch (aromatic)	3100-3000
C-H stretch (aliphatic)	3000-2850
C=C stretch (aromatic)	1600-1450
B-O stretch	1380-1310
C-O stretch (alcohol)	1050-1000

## Experimental Protocols

### Proposed Synthesis of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established methodologies for the synthesis of similar arylboronic acids.



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**Caption:** Proposed synthetic workflow for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid.**

Materials:

- 1-(4-bromophenyl)cyclopropanemethanol
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Dichloromethane (DCM)
- Bis(pinacolato)diboron ( $B_2pin_2$ )
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ )
- Potassium acetate (KOAc)
- Dioxane
- Tetrabutylammonium fluoride (TBAF)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

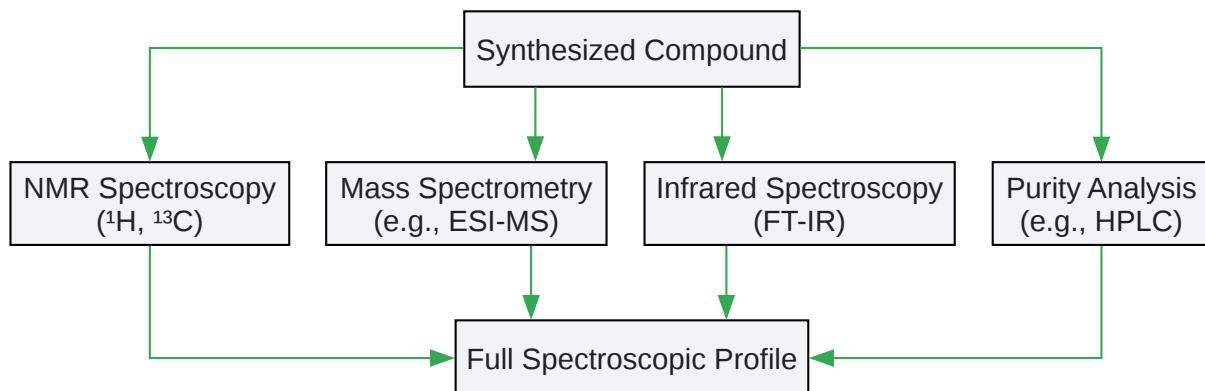
**Procedure:**

- Protection of the Hydroxymethyl Group:
  - Dissolve 1-(4-bromophenyl)cyclopropanemethanol in anhydrous DCM.
  - Add imidazole followed by the dropwise addition of TBDMSCl at 0 °C.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Quench the reaction with water and extract with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.
- Miayura Borylation:
  - In a flame-dried flask, combine the protected intermediate, B<sub>2</sub>pin<sub>2</sub>, Pd(dppf)Cl<sub>2</sub>, and KOAc.
  - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
  - Add anhydrous dioxane and heat the mixture at 80-90 °C until the starting material is consumed (monitored by GC-MS or TLC).
  - Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
  - Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the boronic ester.
- Deprotection and Hydrolysis:
  - Dissolve the boronic ester in THF.
  - Add a solution of TBAF in THF and stir at room temperature.
  - Monitor the reaction by TLC. Upon completion, concentrate the mixture.
  - To achieve the final boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1M HCl) in a suitable solvent, followed by extraction and purification.

## Spectroscopic Characterization Protocol

The following standard methods would be employed for the full spectroscopic characterization of the synthesized compound.



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**Caption:** Standard workflow for spectroscopic characterization.

- Nuclear Magnetic Resonance (NMR): Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer.
- Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using electrospray ionization (ESI) in both positive and negative ion modes to confirm the molecular weight.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.

This guide provides a foundational understanding of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** for its application in research and development. While experimental data is currently limited in the public domain, the provided information on related compounds and established synthetic methodologies offers a strong starting point for its use and further investigation.

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## References

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